molecular formula C8H7ClO2 B14714961 5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one CAS No. 13187-38-7

5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one

Katalognummer: B14714961
CAS-Nummer: 13187-38-7
Molekulargewicht: 170.59 g/mol
InChI-Schlüssel: DZWLFJSHGQBDIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one is an organic compound with the molecular formula C8H7ClO2 It is a derivative of cycloheptatrienone, featuring a chlorine atom and a methoxy group attached to the cycloheptatrienone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one typically involves the chlorination and methoxylation of cycloheptatrienone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The double bonds in the cycloheptatrienone ring can participate in addition reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact mechanism would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

13187-38-7

Molekularformel

C8H7ClO2

Molekulargewicht

170.59 g/mol

IUPAC-Name

5-chloro-2-methoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C8H7ClO2/c1-11-8-5-3-6(9)2-4-7(8)10/h2-5H,1H3

InChI-Schlüssel

DZWLFJSHGQBDIT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=CC1=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.